molecular formula C17H18N2O3S B5762576 N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide

N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide

Numéro de catalogue B5762576
Poids moléculaire: 330.4 g/mol
Clé InChI: CJLHZQGCGMYBNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide, also known as BCT-100, is a novel compound that has shown promising results in scientific research applications. It is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mécanisme D'action

N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory properties, and this compound is no exception.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and potent activity against HDACs. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Orientations Futures

Further research is needed to fully understand the potential therapeutic applications of N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide. Future studies should focus on optimizing its pharmacological properties, such as solubility and bioavailability, and testing its efficacy in animal models of various diseases. Additionally, the potential side effects of this compound should be thoroughly investigated to ensure its safety for human use.
In conclusion, this compound is a novel compound that has shown promising results in scientific research applications. Its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects.

Méthodes De Synthèse

N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide can be synthesized using different methods, including the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride, which then reacts with benzylamine to form N-benzyl-3,4-dimethoxybenzamide. This intermediate compound undergoes cyclization with carbon disulfide and potassium hydroxide to form this compound.

Applications De Recherche Scientifique

N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

Propriétés

IUPAC Name

N-(benzylcarbamothioyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-21-14-9-8-13(10-15(14)22-2)16(20)19-17(23)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLHZQGCGMYBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.